

(1H-benzo[d]imidazol-2-yl)methanamine

chemical structure and properties

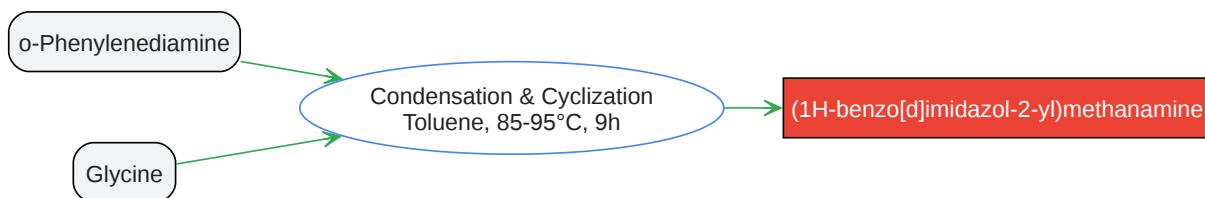
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B150799

[Get Quote](#)


An In-Depth Technical Guide to **(1H-benzo[d]imidazol-2-yl)methanamine**: A Cornerstone for Modern Drug Discovery

Introduction: The Significance of the Benzimidazole Scaffold

(1H-benzo[d]imidazol-2-yl)methanamine is a heterocyclic aromatic organic compound featuring a core benzimidazole nucleus with an aminomethyl substituent at the 2-position. The benzimidazole ring system, an isostere of naturally occurring purine nucleosides, is a privileged scaffold in medicinal chemistry.^[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a foundational building block in the development of novel therapeutic agents.^{[2][3]} Derivatives of this core structure have demonstrated a vast spectrum of pharmacological activities, including roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.^{[2][4]} This guide provides a comprehensive technical overview of **(1H-benzo[d]imidazol-2-yl)methanamine**, detailing its structure, properties, synthesis, and critical role in contemporary drug development for researchers and scientists in the field.

Chemical Structure and Synthesis Molecular Architecture

The structure of **(1H-benzo[d]imidazol-2-yl)methanamine** consists of a fused bicyclic system where a benzene ring is joined to an imidazole ring. The key feature is the aminomethyl group (-CH₂NH₂) attached to the C2 position of the imidazole moiety. This primary amine provides a crucial reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug screening.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(1H-benzo[d]imidazol-2-yl)methanamine**.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties is essential for compound characterization, quality control, and further development.

Physicochemical Properties

The key identifying and physical properties of **(1H-benzo[d]imidazol-2-yl)methanamine** are summarized below.

Property	Value	Source
CAS Number	5805-57-2	[5]
Molecular Formula	C ₈ H ₉ N ₃	[6]
Molecular Weight	147.18 g/mol	[6]
Appearance	White to slightly yellowish crystalline powder	[7]
Melting Point	49-51 °C (for a related compound, 4-Phenylbutyric acid)	[7]
Boiling Point	165 °C at 10 mmHg (for a related compound, 4-Phenylbutyric acid)	[7]
Solubility	Slightly soluble in chloroform and methanol	[7]

Note: Melting and boiling points for the exact topic compound are not readily available in the provided search results; data for a structurally related compound is provided for context.

Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and confirmation of **(1H-benzo[d]imidazol-2-yl)methanamine**. [\[8\]](#)[\[9\]](#)

Technique	Characteristic Data
¹ H NMR	(400 MHz, DMSO-d ₆) δ (ppm): 7.95 (s, 1H, NH), 7.82-7.80 (d, 2H, Ar-H), 7.17-7.13 (m, 2H, Ar-H), 6.44-6.42 (t, 2H, NH ₂ -CH ₂), 3.55-3.53 (t, 2H, CH ₂ -NH ₂). [5]
¹³ C NMR	(100 MHz, DMSO-d ₆) δ (ppm): 142.6, 139.3, 138.9, 125.3, 119.2, 41.7. [5]
IR (KBr)	ν (cm ⁻¹): 3384, 3363 (NH of NH ₂ , double peak), 3245 (NH), 3021 (aromatic C-H), 2930 (aliphatic C-H), 1605 (C=C), 1580 (C=N), 741 (Ar-H). [5]
Mass Spec.	m/z (%): 148.01 (MH ⁺ , 24.5%), 147.03 (M ⁺ , 20%), 132.04 (M-NH, 100%). [5]

| UV-Vis | λ_{max} (nm): 236, 290, 407. [5]

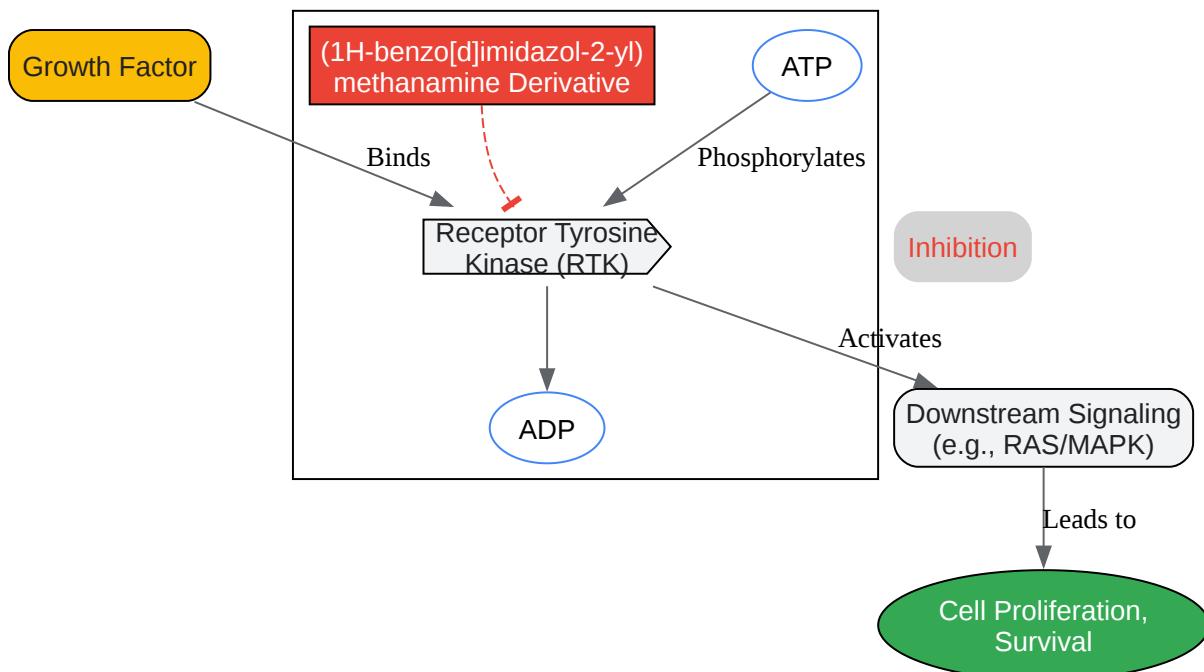
The ¹H NMR spectrum clearly shows the protons of the benzimidazole ring, the imidazole NH, and the aminomethyl group. The ¹³C NMR confirms the number of unique carbon environments. The IR spectrum displays characteristic peaks for the N-H stretches of both the imidazole ring and the primary amine, as well as aromatic C-H and C=N vibrations. Mass spectrometry confirms the molecular weight of the compound. [5]

Applications in Drug Development

The (**1H-benzo[d]imidazol-2-yl)methanamine** scaffold is a cornerstone in the design of targeted therapies due to its versatile binding capabilities and synthetic accessibility.

A Privileged Scaffold in Medicinal Chemistry

The benzimidazole core is considered a "privileged" structure because it can bind to multiple, unrelated classes of protein receptors with high affinity. This versatility has led to its incorporation into a wide range of marketed drugs. [2][10] Its derivatives are known to target crucial enzymes and receptors involved in disease pathogenesis.


Broad-Spectrum Biological Activity

Derivatives of 2-aminomethylbenzimidazole have been extensively explored for various therapeutic applications:

- Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity. [1] [11] They can act as inhibitors of key signaling proteins like receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells. [1] Some derivatives also function as DNA minor groove binding agents and topoisomerase inhibitors, leading to cell cycle arrest and apoptosis. [11]* Kinase Inhibitors: The benzimidazole nucleus is a common feature in many kinase inhibitors. [2] By designing specific substitutions on the core structure, researchers can achieve selective inhibition of kinases like EGFR, HER2, and others involved in proliferative diseases. [12]* Antimicrobial and Antiviral Activity: The structural similarity to purines allows benzimidazole compounds to interfere with microbial and viral replication processes, leading to the development of potent antimicrobial and antiviral drugs. [4][11]

Illustrative Mechanism of Action: Tyrosine Kinase Inhibition

A significant number of anticancer drugs derived from the benzimidazole scaffold function by inhibiting receptor tyrosine kinases (RTKs). These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, RTKs are constitutively active, leading to uncontrolled cell division. Benzimidazole-based inhibitors can bind to the ATP-binding site of the kinase domain, preventing phosphorylation and blocking downstream signaling.

[Click to download full resolution via product page](#)

Caption: Inhibition of a generic RTK signaling pathway by a benzimidazole derivative.

Conclusion

(1H-benzo[d]imidazol-2-yl)methanamine is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of medicinal chemists. Its straightforward synthesis, well-characterized properties, and the proven therapeutic potential of its derivatives make it an exceptionally valuable starting material for the discovery of new drugs. The continued exploration of novel derivatives based on this scaffold holds significant promise for addressing unmet medical needs, particularly in the fields of oncology and infectious diseases.

References

- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD

- **(1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE** synthesis - chemicalbook - ChemicalBook
- **(1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE** | 5805-57-2 - ChemicalBook -
- **(1H-benzo[d]imidazol-2-yl)methanamine** dihydrochloride | C8H11Cl2N3 | CID 2723957 - PubChem -
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) -
- Concise on Some Biologically Important 2-Substituted Benzimidazole Deriv
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)
- **(1H-Benzo[d]imidazol-2-yl)methanamine** | CAS#:5805-57-2 - Chemsoc -
- Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies - Chemical Review and Letters -
- Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Deriv
- Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - NIH -
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Deriv
- (PDF)
- **SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY** - IJRPC -
- Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)
- Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC - PubMed Central -
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI -
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central -
- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry -
- Synthesis, structural, and spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)
- 4-Phenylbutyric acid | CAS 1821-12-1 - SCBT -
- 4-Phenylbutyric acid 99 1821-12-1 - Sigma-Aldrich -
- 4-Phenylbutyric acid | 1821-12-1 - ChemicalBook -

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemrevlett.com [chemrevlett.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE | 5805-57-2 [chemicalbook.com]
- 6. (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 8. ¹H and ¹³C NMR spectra of condensed benzimidazole and imidobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(1H-benzo[d]imidazol-2-yl)methanamine chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150799#1h-benzo-d-imidazol-2-yl-methanamine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com